L 731734

Description

Properties

CAS No. |

149786-89-0 |

|---|---|

Molecular Formula |

C19H38N4O3S |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(2-oxooxolan-3-yl)pentanamide |

InChI |

InChI=1S/C19H38N4O3S/c1-5-12(3)16(21-9-14(20)11-27)10-22-17(13(4)6-2)18(24)23-15-7-8-26-19(15)25/h12-17,21-22,27H,5-11,20H2,1-4H3,(H,23,24) |

InChI Key |

SSUQYMRCKYEGEO-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 731734; L-731734; L731734; L-731,734; L731,734; L 731,734; |

Origin of Product |

United States |

Foundational & Exploratory

L-731,734 (L-670,596): A Technical Guide to its Mechanism of Action as a Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of L-670,596, a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. Initially misidentified as L-731,734, the available scientific literature predominantly refers to this compound as L-670,596. This document details its pharmacological activity, supported by quantitative data from key in vitro and in vivo experiments. Detailed methodologies for these pivotal assays are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its function.

Introduction

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in a variety of physiological and pathophysiological processes, including hemostasis, inflammation, and smooth muscle contraction. TXA2 exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). Dysregulation of the TXA2 signaling pathway is implicated in cardiovascular diseases, such as thrombosis and myocardial infarction, as well as in asthma and other inflammatory conditions. Consequently, the development of TP receptor antagonists has been a significant area of research for therapeutic intervention.

L-670,596 is a highly potent and selective antagonist of the TP receptor. Its chemical name is ((-)-6,8-difluoro-9-p-methylsulfonylbenzyl-1,2,3,4-tetrahydrocarbazol-1-yl-acetic acid). This guide will elucidate the molecular mechanisms through which L-670,596 exerts its inhibitory effects on the TXA2 signaling pathway.

Core Mechanism of Action: Competitive Antagonism of the TP Receptor

The primary mechanism of action of L-670,596 is its competitive antagonism of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By binding to the TP receptor, L-670,596 prevents the binding of the endogenous agonist, thromboxane A2 (TXA2), as well as other prostanoid agonists like prostaglandin H2 (PGH2). This blockade inhibits the downstream signaling cascades that are normally initiated by agonist binding.

The TP receptor is known to couple to at least two major G-protein families: Gq and G13.

-

Gq Pathway: Upon agonist binding, the TP receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key trigger for platelet aggregation and smooth muscle contraction.

-

G13 Pathway: The TP receptor also couples to G13, which activates the Rho/Rho-kinase signaling pathway. This pathway is primarily involved in regulating smooth muscle contraction and cell shape change.

By competitively inhibiting the binding of agonists to the TP receptor, L-670,596 effectively blocks both the Gq and G13 mediated signaling pathways, thereby preventing the physiological responses associated with TXA2 activation.

Signaling Pathway Diagram

Caption: TP Receptor Signaling Pathway and L-670,596 Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of L-670,596 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of L-670,596

| Assay | Preparation | Agonist | Parameter | Value | Reference |

| Radioligand Binding | Human Platelets | 125I-labeled PTA-OH | IC50 | 5.5 x 10-9 M | [1] |

| Platelet Aggregation | Human Platelet Rich Plasma | U-44069 | IC50 | 1.1 x 10-7 M | [1] |

| Smooth Muscle Contraction | Guinea Pig Tracheal Chain | U-44069 | pA2 | 9.0 | [1] |

Table 2: In Vivo Activity of L-670,596

| Assay | Animal Model | Agonist | Parameter | Value (mg/kg, i.v.) | Reference |

| Bronchoconstriction | Guinea Pig | Arachidonic Acid | ED50 | 0.04 | [1] |

| Bronchoconstriction | Guinea Pig | U-44069 | ED50 | 0.03 | [1] |

| Renal Vasoconstriction | Pig | U-44069 | ED50 | 0.02 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the pharmacological data.

Radioligand Binding Assay

This assay measures the ability of L-670,596 to displace a radiolabeled ligand from the TP receptor on human platelets.

Objective: To determine the binding affinity (IC50) of L-670,596 for the human platelet TP receptor.

Methodology:

-

Preparation of Human Platelets: Whole blood is collected from healthy human donors into tubes containing an anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelets are then pelleted from the PRP by a higher speed centrifugation and washed.

-

Binding Reaction: Washed human platelets are incubated with a fixed concentration of the radiolabeled TP receptor antagonist, 125I-labeled PTA-OH.

-

Competition: Increasing concentrations of unlabeled L-670,596 are added to the incubation mixture to compete with the radioligand for binding to the TP receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of L-670,596 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Platelet Aggregation Assay

This functional assay assesses the ability of L-670,596 to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the functional antagonist potency (IC50) of L-670,596 in preventing platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Human whole blood is centrifuged at low speed to obtain PRP.

-

Pre-incubation: PRP is pre-incubated with varying concentrations of L-670,596.

-

Induction of Aggregation: The TP receptor agonist U-44069 is added to the PRP to induce platelet aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample in an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The concentration of L-670,596 that causes 50% inhibition of the maximal aggregation response (IC50) is determined.

Guinea Pig Tracheal Chain Contraction Assay

This ex vivo assay evaluates the effect of L-670,596 on smooth muscle contraction.

Objective: To determine the antagonist potency (pA2) of L-670,596 on TP receptor-mediated smooth muscle contraction.

Methodology:

-

Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings or chains.

-

Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture. The tension of the tissue is recorded isometrically.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the TP receptor agonist U-44069 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of L-670,596 for a defined period.

-

Shift in Concentration-Response: A second cumulative concentration-response curve to U-44069 is generated in the presence of L-670,596.

-

Data Analysis: The parallel rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Selectivity Profile

An important aspect of the pharmacology of L-670,596 is its selectivity for the TP receptor. Studies have shown that L-670,596 does not inhibit platelet aggregation induced by ADP, indicating that it does not interfere with P2Y receptor signaling. Furthermore, it does not inhibit bronchoconstriction induced by a variety of other agonists, demonstrating its specificity for the TXA2 pathway.[1]

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials specifically investigating L-670,596. This suggests that the compound may not have progressed to clinical development or that its development was discontinued at a pre-clinical stage.

Conclusion

L-670,596 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. It effectively inhibits TP receptor-mediated signaling pathways, leading to the inhibition of platelet aggregation and smooth muscle contraction. Its high potency and selectivity, as demonstrated in a range of in vitro and in vivo models, highlight its potential as a pharmacological tool for studying the roles of the TXA2 pathway and as a lead compound for the development of therapeutics targeting diseases associated with TP receptor overactivation.

References

L-731,734: An In-Depth Technical Guide to a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-731,734 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. As a prodrug, L-731,734 is converted in vivo to its active form, L-731,735.[1] By blocking the farnesylation of Ras proteins, L-731,734 prevents their localization to the plasma membrane, a prerequisite for their activation and downstream signaling. This interruption of the Ras signaling cascade, which is frequently hyperactivated in human cancers, has positioned farnesyltransferase inhibitors like L-731,734 as promising candidates for anti-cancer therapeutics. This technical guide provides a comprehensive overview of L-731,734, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

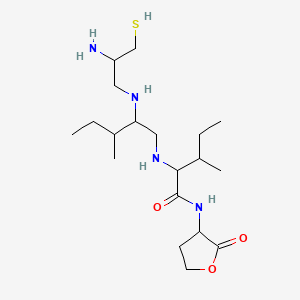

The chemical structures of the prodrug L-731,734 and its active metabolite L-731,735 are depicted below.

L-731,734

-

IUPAC Name: (2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methyl-N-[(3S)-2-oxotetrahydrofuran-3-yl]pentanamide

-

Molecular Formula: C19H38N4O3S

L-731,735

-

IUPAC Name: (2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoic acid

-

Molecular Formula: C19H40N4O4S[2]

Mechanism of Action: Inhibition of Farnesyltransferase

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of target proteins. This process, known as farnesylation, is essential for the membrane localization and subsequent biological activity of proteins like Ras. L-731,735, the active form of L-731,734, acts as a competitive inhibitor of FTase, preventing the farnesylation of its protein substrates.

Quantitative Data: Inhibitory Potency

The inhibitory activity of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes the available quantitative data for the active form of L-731,734, L-731,735, and provides a comparison with other known farnesyltransferase inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Potency | Reference |

| L-731,735 | Farnesyltransferase | 45,000 | Not Reported | Inhibits ras-dependent cell transformation | [3] |

| Tipifarnib (R115777) | Farnesyltransferase | 0.86 | Not Reported | Not Reported | |

| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 (H-Ras) | Not Reported | Not Reported | |

| FTI-277 | Farnesyltransferase | 0.5 | Not Reported | Not Reported |

Note: The reported IC50 value for L-731,735 is significantly higher than other listed FTIs. This may be due to different assay conditions or may indicate a lower in vitro potency. Further studies are needed to fully characterize its inhibitory profile.

Signaling Pathway

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. L-731,734 intervenes at a key step in this pathway by preventing the farnesylation of Ras proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of farnesyltransferase inhibitors like L-731,734.

Farnesyltransferase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase in a cell-free system. A common method involves a fluorescence-based assay.

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human farnesyltransferase to the desired concentration in assay buffer.

-

Prepare a solution of farnesyl pyrophosphate (FPP) in assay buffer.

-

Prepare a solution of a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.

-

Prepare serial dilutions of L-731,734 (or L-731,735) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the test compound (L-731,734/L-731,735) or vehicle control.

-

Add the farnesyltransferase enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the FPP and fluorescent peptide substrate mixture.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~550 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Protein Farnesylation

This method is used to assess the inhibition of protein farnesylation in a cellular context. A common biomarker for farnesyltransferase inhibition is the unprocessed form of the chaperone protein HDJ-2, which accumulates when farnesylation is blocked. Unfarnesylated proteins often exhibit a slight upward mobility shift on SDS-PAGE.

Workflow:

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., one with a known Ras mutation) to ~80% confluency.

-

Treat the cells with various concentrations of L-731,734 or a vehicle control for a specified time (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a farnesylated protein (e.g., anti-HDJ-2 or anti-Ras) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Analyze the resulting bands for a mobility shift (unfarnesylated proteins will migrate slower) and changes in band intensity.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of L-731,734 or a vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[4][5][6][7]

-

In Vivo Efficacy

The anti-tumor activity of farnesyltransferase inhibitors is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Xenograft Tumor Growth Inhibition Study

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., with a Ras mutation) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer L-731,734 (or a vehicle control) to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Measurement and Data Analysis:

-

Measure the tumor volume periodically (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for biomarkers of farnesylation inhibition).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.[8][9][10][11][12]

-

Conclusion

L-731,734, through its active form L-731,735, represents a valuable research tool for investigating the role of farnesyltransferase and the Ras signaling pathway in cancer and other diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this and other farnesyltransferase inhibitors. The ability to quantify its inhibitory activity, visualize its impact on cellular signaling, and assess its efficacy in preclinical models is essential for advancing our understanding of this important class of targeted therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. BindingDB BDBM50407296 CHEMBL2052018::L-731735 [bdb99.ucsd.edu]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. protocols.io [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

L-731,734: A Prodrug Approach to Farnesyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-731,734 is a scientifically significant compound that functions as a prodrug, metabolically converting to its active form, L-731,735. The primary mechanism of action of L-731,735 is the potent and selective inhibition of farnesyl-protein transferase (FPTase).[1] This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting FPTase, L-731,735 disrupts the signaling pathways that are often hyperactivated in cancerous cells, making it a valuable tool in cancer research and a precursor in the development of targeted anticancer therapies.

Function and Mechanism of Action

The biological activity of L-731,734 is entirely dependent on its conversion to L-731,735. The active compound, L-731,735, acts as a competitive inhibitor of FPTase. This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CaaX box motif of substrate proteins. This farnesylation is a crucial step for the proper localization and function of many signaling proteins, including Ras.

Oncogenic mutations in Ras are prevalent in many human cancers, leading to its constitutive activation and the subsequent promotion of cell proliferation, survival, and metastasis. For Ras to become active, it must be anchored to the inner surface of the plasma membrane, a process initiated by farnesylation. By blocking this initial and essential step, L-731,735 effectively prevents the membrane localization of Ras, thereby inhibiting its downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway.[1] The selective inhibition of ras-dependent transformation by L-731,735 has been demonstrated in cellular assays, highlighting its potential as a targeted therapeutic agent.[1]

Quantitative Data

The inhibitory potency of the active metabolite, L-731,735, against farnesyl-protein transferase has been determined in biochemical assays.

| Compound | Target | IC50 Value |

| L-731,735 | Farnesyl-Protein Transferase (FPTase) | 1.8 nM |

Table 1: In vitro inhibitory activity of L-731,735.

Signaling Pathway

The inhibition of farnesyltransferase by L-731,735 directly impacts the Ras signaling pathway, a critical cascade in cell growth and proliferation.

Experimental Protocols

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like L-731,735 against FPTase.

1. Materials and Reagents:

-

Purified recombinant human FPTase

-

Farnesyl pyrophosphate (FPP), tritium-labeled ([³H]FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

L-731,735 (or other test inhibitors) dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

96-well microplates

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing assay buffer, FPTase enzyme, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of L-731,735 (or control vehicle) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding [³H]FPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the farnesylation of the peptide substrate.

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Add streptavidin-coated SPA beads to each well. The biotinylated and farnesylated peptide will bind to the beads, bringing the [³H]farnesyl group in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of FPTase activity at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Ras Processing Assay

This protocol outlines a method to assess the ability of a prodrug like L-731,734 to inhibit Ras processing within intact cells.

1. Materials and Reagents:

-

Cell line expressing a form of Ras (e.g., v-Ha-Ras-transformed NIH 3T3 cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

L-731,734 dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody specific for Ras

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

2. Procedure:

-

Plate the Ras-expressing cells in culture dishes and allow them to adhere overnight.

-

Treat the cells with various concentrations of L-731,734 or a vehicle control for a specified duration (e.g., 18-24 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE. Unprocessed (non-farnesylated) Ras migrates slower than the processed (farnesylated) form.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Ras, followed by an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Analyze the shift in the Ras band mobility to determine the extent of inhibition of Ras processing. An accumulation of the slower-migrating, unprocessed form of Ras indicates effective inhibition by the compound.

Experimental Workflow Diagram

Conclusion

L-731,734, through its active metabolite L-731,735, serves as a potent and selective inhibitor of farnesyl-protein transferase. This mechanism of action provides a targeted approach to disrupt the function of key signaling proteins like Ras, which are frequently implicated in oncogenesis. The data and experimental methodologies presented here offer a comprehensive overview for researchers and professionals in the field of drug development, underscoring the importance of farnesyltransferase inhibitors as a class of therapeutic agents.

References

L-731,734 as a Prodrug of the Farnesyltransferase Inhibitor L-731,735: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-731,734, a prodrug of the farnesyltransferase inhibitor L-731,735. Farnesyltransferase inhibitors represent a class of anticancer agents that target the post-translational modification of key signaling proteins, most notably Ras. This document details the mechanism of action, summarizes available quantitative data, and provides methodological insights into the evaluation of these compounds. The core focus is to furnish researchers and drug development professionals with a detailed understanding of the prodrug strategy employed for L-731,735 and the underlying biological pathways.

Introduction

The Ras family of small GTPases plays a pivotal role in regulating cellular signal transduction pathways that control cell proliferation, differentiation, and survival.[1][2] Oncogenic mutations in Ras are prevalent in a wide range of human cancers, leading to its constitutive activation and uncontrolled cell growth. For Ras proteins to become biologically active and localize to the plasma membrane, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[1][2] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1]

Inhibition of FTase has emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras. L-731,735 is a potent inhibitor of farnesyltransferase. To improve its pharmacological properties, such as oral bioavailability, a prodrug approach was adopted, leading to the development of L-731,734. This guide explores the conversion of L-731,734 to its active form, L-731,735, and the subsequent inhibition of the Ras signaling pathway.

Quantitative Data

| Compound | Target | Assay | IC50 |

| L-731,735 | Farnesyltransferase | Enzyme Inhibition Assay | 45 µM[3] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Further studies are required to determine the pharmacokinetic profiles of L-731,734 and L-731,735, including parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Mechanism of Action and Signaling Pathway

L-731,734 is designed to be a more cell-permeable and orally bioavailable precursor to the active farnesyltransferase inhibitor, L-731,735. Once administered, L-731,734 is metabolized within the body to release L-731,735.

L-731,735 then exerts its therapeutic effect by inhibiting farnesyltransferase. This enzyme is responsible for attaching a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of Ras proteins.[1][2] This farnesylation step is essential for the proper localization of Ras to the inner surface of the cell membrane, a prerequisite for its signaling function.[1] By blocking this modification, L-731,735 prevents Ras from reaching its site of action, thereby disrupting downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][2]

References

- 1. Orally bioavailable farnesyltransferase inhibitors as anticancer agents in transgenic and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biochemical, and cellular evaluation of farnesyl monophosphate prodrugs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BindingDB BDBM50407296 CHEMBL2052018::L-731735 [bdb99.ucsd.edu]

Investigating the Downstream Effects of L-731,734: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-731,734 is a potent and specific inhibitor of the enzyme farnesyl:protein transferase (FPTase).[1][2] This enzyme plays a critical role in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By inhibiting the farnesylation of these proteins, L-731,734 disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades integral to cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the core downstream effects of L-731,734, including its mechanism of action, impact on key signaling pathways, and methodologies for its experimental investigation.

Mechanism of Action: Inhibition of Farnesyltransferase

Farnesylation is a crucial step in the maturation of several key signaling proteins. FPTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[3][4] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane. Membrane association is a prerequisite for the function of many of these proteins, including the Ras GTPases.

L-731,734 acts as a competitive inhibitor of FPTase, preventing the farnesylation of its substrates.[1][2] This inhibition leads to the accumulation of unprocessed, cytosolic target proteins that are unable to participate in their respective signaling pathways. While Ras proteins are the most well-characterized targets, other farnesylated proteins, such as RhoB, are also affected, contributing to the pleiotropic effects of FPTase inhibitors.[4]

Downstream Signaling Pathways Affected by L-731,734

The primary downstream consequence of L-731,734-mediated FPTase inhibition is the disruption of the Ras signaling network. Ras proteins, when activated by upstream signals from receptor tyrosine kinases (RTKs), cycle between an inactive GDP-bound state and an active GTP-bound state. Active, membrane-bound Ras initiates a cascade of protein phosphorylations through at least two major downstream pathways:

-

The Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

The Phosphoinositide 3-Kinase (PI3K)-Akt-mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival.

By preventing Ras localization to the plasma membrane, L-731,734 effectively blocks the activation of both of these critical pro-survival and pro-proliferative pathways.

Quantitative Data Summary

The following tables summarize the types of quantitative data that can be obtained through the experimental protocols detailed in the subsequent sections. Specific values for L-731,734 are dependent on the specific experimental conditions and cell lines used.

Table 1: In Vitro Farnesyltransferase Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| L-731,734 | Farnesyltransferase | Value | Biochemical Assay |

| Control | Farnesyltransferase | Value | Biochemical Assay |

Table 2: Cellular Potency of L-731,734

| Cell Line | Phenotype | IC50 (µM) | Assay Type |

| Pancreatic Cancer (e.g., Panc-1) | Ras Mutant | Value | Cell Viability (MTT) |

| Colon Cancer (e.g., HCT116) | Ras Mutant | Value | Cell Viability (MTT) |

| Non-Small Cell Lung Cancer (e.g., A549) | Ras Mutant | Value | Cell Viability (MTT) |

| Normal Fibroblasts (e.g., NIH3T3) | Ras Wild-Type | Value | Cell Viability (MTT) |

Table 3: Effect of L-731,734 on Anchorage-Independent Growth

| Cell Line | Treatment | Colony Number (relative to control) |

| H-Ras Transformed Fibroblasts | Vehicle | 100% |

| H-Ras Transformed Fibroblasts | L-731,734 (Concentration 1) | Value |

| H-Ras Transformed Fibroblasts | L-731,734 (Concentration 2) | Value |

Experimental Protocols

Farnesyltransferase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of L-731,734 against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

L-731,734

-

DMSO (for compound dilution)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Prepare a serial dilution of L-731,734 in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add 5 µL of the diluted L-731,734 or vehicle control (DMSO in assay buffer).

-

Prepare a master mix containing the farnesyltransferase enzyme and the dansylated peptide substrate in assay buffer.

-

Add 20 µL of the enzyme/substrate master mix to each well.

-

Initiate the reaction by adding 5 µL of FPP to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity at an excitation of 340 nm and an emission of 550 nm.

-

Calculate the percent inhibition for each concentration of L-731,734 relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the effect of L-731,734 on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., Panc-1, HCT116)

-

Complete cell culture medium

-

L-731,734

-

DMSO

-

96-well clear flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of L-731,734 in complete culture medium.

-

Remove the medium from the cells and replace it with 100 µL of the medium containing different concentrations of L-731,734 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of L-731,734 to inhibit the anchorage-independent growth of transformed cells, a hallmark of cancer.

Materials:

-

Transformed cell line (e.g., H-Ras transformed NIH3T3 cells)

-

Complete cell culture medium

-

Agar

-

L-731,734

-

DMSO

-

6-well plates

-

Crystal violet solution

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Harvest and resuspend cells in complete medium.

-

Mix the cell suspension with 0.3% agar in complete medium containing various concentrations of L-731,734 or vehicle control.

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, feeding the cells with medium containing the respective treatments every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies in each well.

-

Express the results as a percentage of the number of colonies in the vehicle-treated control wells.

Western Blotting for Ras Processing

This protocol is used to visualize the inhibition of Ras farnesylation by observing the electrophoretic mobility shift of the unprocessed protein.

Materials:

-

Cell line expressing H-Ras

-

L-731,734

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against H-Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with L-731,734 or vehicle control for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Unprocessed, unfarnesylated Ras will migrate slower than the processed, farnesylated form.

References

L-731,734: A Technical Guide on its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-731,734 is a potent and specific inhibitor of the enzyme farnesyltransferase (FTase). Initially developed as a potential anti-cancer agent, its primary mechanism of action revolves around the disruption of the Ras signaling pathway, a critical cascade frequently dysregulated in human cancers. Farnesylation is a crucial post-translational modification that enables the localization and function of several key signaling proteins, including the Ras family of small GTPases. By inhibiting FTase, L-731,734 prevents the farnesylation of Ras, thereby abrogating its membrane association and downstream signaling, which can lead to the inhibition of tumor cell proliferation and survival. This technical guide provides a comprehensive overview of L-731,734, including its mechanism of action, preclinical data, and relevant experimental protocols to facilitate further research and drug development efforts in oncology.

Introduction

The Ras family of proto-oncogenes (H-Ras, K-Ras, and N-Ras) are central players in cellular signal transduction, regulating processes such as cell growth, differentiation, and survival. Activating mutations in Ras genes are found in approximately 25% of all human cancers, making the Ras signaling pathway a prime target for therapeutic intervention.[1] The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane, a process mediated by a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue near the C-terminus. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).

L-731,734 emerged from efforts to develop small molecule inhibitors of FTase as a means to indirectly target oncogenic Ras. It acts as a peptidomimetic, competing with the protein substrate for the active site of FTase. This guide will delve into the technical details of L-731,734, its effects on cancer cells, and the methodologies employed in its preclinical evaluation.

Mechanism of Action

L-731,734 functions as a competitive inhibitor of farnesyltransferase. FTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue within the C-terminal CAAX box of substrate proteins. By binding to FTase, L-731,734 prevents the farnesylation of key cellular proteins.

Inhibition of Ras Farnesylation and Downstream Signaling

The primary intended target of L-731,734 is the Ras protein. In its unfarnesylated state, Ras is unable to anchor to the plasma membrane and is consequently incapable of interacting with its upstream activators and downstream effectors. This disruption of the Ras signaling cascade leads to the inhibition of pathways crucial for tumor growth and survival, such as the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Effects on Other Farnesylated Proteins

While initially focused on Ras, research has revealed that the anti-cancer effects of farnesyltransferase inhibitors are not solely dependent on the inhibition of Ras farnesylation. Other farnesylated proteins, such as RhoB, a member of the Rho family of small GTPases, also play a significant role. FTI treatment leads to an accumulation of the geranylgeranylated form of RhoB (RhoB-GG), which has been shown to have tumor-suppressive functions, including the induction of apoptosis.[2][3] This suggests a more complex mechanism of action for FTIs than originally envisioned.

The signaling pathway affected by L-731,734 is depicted in the following diagram:

Preclinical Data

Preclinical studies have demonstrated the anti-cancer activity of farnesyltransferase inhibitors in various cancer models. These compounds have been shown to inhibit the proliferation of tumor cells in culture and suppress tumor growth in animal models.[1][4]

In Vitro Studies

Table 1: General Efficacy of Farnesyltransferase Inhibitors in Preclinical Models

| Parameter | Observation | Reference |

| Cell Culture | Potent anti-proliferative activity | [1][4] |

| Animal Models | Blockage of ras-transformed fibroblast growth in nude mice | [1] |

| Animal Models | Regression of mammary and salivary tumors in ras transgenic mice | [1] |

| Mechanism | Inhibition of RhoB farnesylation and induction of apoptosis | [2][3] |

In Vivo Studies

In vivo studies using nude mouse xenograft models with ras-transformed fibroblasts have shown that farnesyltransferase inhibitors can effectively block tumor growth.[1] Furthermore, in transgenic mouse models where Ras is overexpressed, these inhibitors have been observed to not only halt tumor progression but also induce tumor regression in some cases, without significant toxicity to the animals.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used in the evaluation of farnesyltransferase inhibitors like L-731,734.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of L-731,734 on cancer cell lines.

Workflow:

References

- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors alter the prenylation and growth-stimulating function of RhoB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-731,734: A Technical Guide to its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-731,734 is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the farnesylation of these proteins, L-731,734 disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways. This inhibitory action has positioned L-731,734 and other farnesyltransferase inhibitors (FTIs) as significant subjects of research in oncology and other disease areas where Ras signaling is implicated. This guide provides an in-depth overview of the basic properties, structure, and mechanism of action of L-731,734.

Basic Properties

A clear understanding of the fundamental physicochemical properties of L-731,734 is essential for its application in research and development. The key identifying information and physical characteristics are summarized below.

| Property | Value |

| IUPAC Name | (2S,3S)-2-({2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl}amino)-3-methyl-N-(2-oxotetrahydrofuran-3-yl)pentanamide |

| CAS Number | 149786-89-0[1] |

| Chemical Formula | C19H38N4O3S[1] |

| Molecular Weight | 402.59 g/mol [1] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO[1] |

| SMILES Notation | CC--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--CC">C@@HC(=O)N[C@H]1C(=O)OCC1 |

Molecular Structure

The chemical structure of L-731,734 is characterized by a peptidomimetic backbone with key functional groups that enable its potent inhibitory activity against farnesyltransferase.

(A 2D chemical structure diagram of L-731,734 would be ideally placed here if image generation were possible.)

Structural Features:

-

Thiol Group: The terminal thiol (-SH) group is a critical feature, as it is believed to coordinate with the zinc ion in the active site of farnesyltransferase, mimicking the cysteine residue of the native CAAX box substrate.

-

Amino Groups: The presence of amino groups contributes to the molecule's polarity and potential for hydrogen bonding interactions within the enzyme's active site.

-

Alkyl Chains: The aliphatic side chains contribute to the hydrophobic interactions with the enzyme.

-

Lactone Ring: The terminal lactone ring is a distinct structural feature of this non-peptidomimetic inhibitor.

Mechanism of Action: Inhibition of Farnesyltransferase

L-731,734 exerts its biological effects by inhibiting the enzyme farnesyltransferase. This inhibition disrupts critical cellular signaling pathways, primarily the Ras-Raf-MEK-ERK pathway, and also impacts other farnesylated proteins such as RhoB.

Farnesyltransferase Inhibition Workflow

The following diagram illustrates the general workflow of how L-731,734 inhibits farnesyltransferase and the subsequent impact on protein localization and function.

Caption: L-731,734 inhibits farnesyltransferase, preventing the farnesylation of CAAX-box proteins.

Disruption of the Ras-Raf-MEK-ERK Signaling Pathway

The Ras proteins are key molecular switches that, when activated, trigger a cascade of phosphorylation events known as the Ras-Raf-MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Farnesylation is a prerequisite for Ras localization to the plasma membrane and its subsequent activation.

The diagram below outlines the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by L-731,734.

Caption: L-731,734 inhibits farnesyltransferase, preventing Ras activation and downstream signaling.

Impact on RhoB Signaling

Beyond Ras, other proteins, such as RhoB, are also substrates for farnesyltransferase. The inhibition of RhoB farnesylation has been shown to have anti-tumor effects. Unfarnesylated RhoB can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I). This geranylgeranylated form of RhoB has been associated with pro-apoptotic and anti-proliferative effects.

The logical relationship of L-731,734's effect on RhoB processing is depicted below.

Caption: L-731,734 promotes the formation of pro-apoptotic geranylgeranylated RhoB.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of L-731,734. Below is a generalized methodology for a key experiment related to its activity.

In Vitro Farnesyltransferase Inhibition Assay

This assay is fundamental to quantifying the inhibitory potency of L-731,734 against farnesyltransferase.

Objective: To determine the IC50 value of L-731,734 for the inhibition of farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently-labeled CAAX peptide substrate (e.g., Dansyl-GCVLS)

-

L-731,734

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of L-731,734 in DMSO.

-

Create a serial dilution of L-731,734 in assay buffer to achieve a range of desired concentrations.

-

Prepare solutions of farnesyltransferase, FPP, and the fluorescent peptide substrate in assay buffer at their optimal concentrations.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

L-731,734 dilution or DMSO (for control wells)

-

Farnesyltransferase solution

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent label (e.g., excitation at 340 nm and emission at 485 nm for a dansyl group).

-

The degree of farnesylation is inversely proportional to the fluorescence signal, as the hydrophobicity of the farnesyl group quenches the fluorescence of the nearby label upon attachment.

-

Calculate the percentage of inhibition for each concentration of L-731,734 relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

L-731,734 remains a valuable tool for researchers investigating the roles of farnesyltransferase and Ras signaling in health and disease. Its well-defined chemical structure and potent inhibitory activity provide a solid foundation for further studies into its therapeutic potential. The methodologies and pathway diagrams presented in this guide offer a comprehensive overview for professionals in the fields of chemical biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for L-731,734: A Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of L-731,734, a known farnesyltransferase inhibitor. The following methodologies allow for the assessment of its inhibitory effects on protein farnesylation and downstream cellular processes.

Introduction

Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1] In many cancers, aberrant Ras signaling, driven by mutations, is a key driver of tumorigenesis. Consequently, inhibiting FTase has been a significant focus of anti-cancer drug development. L-731,734 is a potent and selective inhibitor of FTase and serves as a valuable tool for studying the biological consequences of FTase inhibition.

Signaling Pathway of Farnesyltransferase and Ras

Data Presentation

The following tables summarize hypothetical quantitative data for L-731,734 in relevant cell-based assays.

Table 1: Inhibition of Farnesyltransferase Activity

| Compound | Cell Line | Assay Type | IC50 (nM) |

| L-731,734 | HEK293 | Ras Activation Assay | 15 |

| L-731,734 | Panc-1 | Cell Proliferation | 50 |

| FTI-277 (Control) | HEK293 | Ras Activation Assay | 10 |

| FTI-277 (Control) | Panc-1 | Cell Proliferation | 35 |

Table 2: Effect on Downstream Signaling

| Treatment | Concentration (nM) | Cell Line | p-ERK/Total ERK Ratio (Fold Change vs. Control) |

| Vehicle (DMSO) | - | Panc-1 | 1.0 |

| L-731,734 | 10 | Panc-1 | 0.6 |

| L-731,734 | 50 | Panc-1 | 0.3 |

| L-731,734 | 100 | Panc-1 | 0.1 |

Experimental Protocols

Ras Activation Assay (Pull-down and Western Blot)

This assay measures the amount of active, GTP-bound Ras, which is expected to decrease upon treatment with an FTase inhibitor due to the inhibition of Ras localization to the cell membrane.

Materials:

-

Human pancreatic cancer cell line (e.g., Panc-1) or other suitable cell line with active Ras signaling.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

L-731,734.

-

DMSO (vehicle control).

-

Ras Activation Assay Kit (containing Raf-1 RBD agarose beads).[2]

-

Lysis/Wash Buffer.

-

Protease and phosphatase inhibitors.

-

Bradford assay reagent.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-pan-Ras.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Culture and Treatment:

-

Plate Panc-1 cells in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of L-731,734 (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a Bradford assay.

-

-

Ras Pull-Down:

-

Normalize protein concentrations for all samples.

-

Incubate 500 µg of each protein lysate with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Wash the beads three times with Lysis/Wash Buffer.

-

-

Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-pan-Ras primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for active Ras.

-

Normalize the data to a loading control (e.g., total Ras from the input lysates).

-

Calculate the IC50 value for L-731,734.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of L-731,734 on the proliferation of cancer cells that are dependent on Ras signaling.

Materials:

-

Panc-1 cells or another appropriate cancer cell line.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

L-731,734.

-

DMSO.

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Plate reader (spectrophotometer or luminometer).

Protocol:

-

Cell Seeding:

-

Seed Panc-1 cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of L-731,734 in culture medium.

-

Treat the cells with the different concentrations of L-731,734 or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement (CellTiter-Glo® example):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of L-731,734 and determine the IC50 value using non-linear regression.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for L-731,734: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of L-731,734, a potent farnesyltransferase inhibitor. The information is intended to guide researchers in designing and executing experiments to study the biological effects of this compound.

Introduction

L-731,734 is a crucial tool for investigating the role of farnesyltransferase (FTase) in cellular processes. FTase is a key enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. By catalyzing the attachment of a farnesyl group, FTase enables the proper localization and function of these proteins, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making FTase a significant target for therapeutic intervention. L-731,734 serves as a selective inhibitor of this enzyme, allowing for the elucidation of its downstream effects.

Mechanism of Action

L-731,734 acts as a competitive inhibitor of farnesyltransferase. It mimics the C-terminal CAAX motif of FTase substrates, binding to the active site of the enzyme and preventing the farnesylation of target proteins like Ras. This inhibition disrupts the ability of these proteins to anchor to the cell membrane, which is essential for their signaling functions. The consequence is the interruption of downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell lines.

DOT Code for Signaling Pathway Diagram

Preparation of L-731,734 Stock Solution in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of the farnesyltransferase inhibitor, L-731,734, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

L-731,734 is a potent and selective inhibitor of farnesyltransferase, an enzyme critical in the post-translational modification of Ras proteins and other cellular signaling molecules. Accurate preparation of stock solutions is the first step in any experiment investigating its biological activity. DMSO is a common solvent for dissolving many organic molecules for in vitro and in vivo studies due to its high solubilizing capacity.[1][2][3] However, it is essential to use high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can impact compound solubility and stability.[1][4]

Quantitative Data Summary

For accurate and reproducible experiments, precise calculations and measurements are paramount. The following table summarizes the key quantitative data for the preparation of L-731,734 stock solutions.

| Parameter | Value | Notes |

| Compound | L-731,734 | Farnesyltransferase Inhibitor |

| CAS Number | 149786-89-0 | |

| Molecular Weight | 402.59 g/mol | [5] |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity (≥99.7%) is recommended.[4] |

| Appearance | Solid powder | [5] |

| Purity | >98% | Recommended for reliable experimental results.[5] |

| Recommended Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4][6][7] |

| Final DMSO concentration in assay | < 0.5% | High concentrations of DMSO can be toxic to cells.[7] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of L-731,734 in DMSO.

Materials

-

L-731,734 powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials (amber glass or polypropylene recommended)[4]

-

Vortex mixer

-

Pipettes and sterile filter tips

Calculation of Mass

To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM L-731,734 stock solution:

Mass (mg) = 10 mM x 1 mL x 402.59 g/mol = 4.0259 mg

Step-by-Step Procedure

-

Preparation: Bring the L-731,734 powder and DMSO to room temperature before use. Ensure the workspace and all equipment are clean and sterile.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of L-731,734 powder (e.g., 4.03 mg for a 1 mL of 10 mM solution) into the tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the L-731,734 powder.

-

Mixing: Close the tube tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved.[4][6] Visually inspect the solution to ensure it is clear and free of any particulate matter. If dissolution is difficult, gentle warming in a 37°C water bath for a short period may aid the process, but be cautious of potential compound degradation with excessive heat.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the L-731,734 stock solution.

Caption: Workflow for preparing L-731,734 stock solution.

Signaling Pathway Context

L-731,734 targets the farnesylation of Ras, a key step in its activation and membrane localization. The simplified diagram below illustrates the logical relationship of this inhibition.

Caption: Inhibition of Ras farnesylation by L-731,734.

References

Application Notes and Protocols for L-731,734 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-731,734, a farnesyltransferase inhibitor, in preclinical xenograft mouse models for cancer research. The protocols and data presented herein are synthesized from studies on closely related farnesyltransferase inhibitors (FTIs), such as Lonafarnib (SCH66336) and Tipifarnib (R115777), to provide a robust framework for designing and executing in vivo studies with L-731,734.

Introduction to L-731,734 and Farnesyltransferase Inhibition

L-731,734 is a potent and specific inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins. This process, known as farnesylation or prenylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).

Mutations in Ras genes are prevalent in a wide range of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation, survival, and differentiation. By inhibiting FTase, L-731,734 prevents the farnesylation of Ras, thereby blocking its membrane association and downstream signaling through pathways such as the Raf-MEK-ERK cascade. This disruption of oncogenic signaling can lead to the inhibition of tumor growth and, in some cases, tumor regression.

Preclinical studies with various FTIs have demonstrated significant anti-tumor activity in a variety of cancer models, including those with both mutant and wild-type Ras.[1][2][3] This suggests that the anti-cancer effects of FTIs may also be mediated by the inhibition of other farnesylated proteins involved in cell cycle progression and survival.

Data Presentation: Efficacy of Farnesyltransferase Inhibitors in Xenograft Models

The following tables summarize the in vivo efficacy of the well-characterized farnesyltransferase inhibitors Lonafarnib and Tipifarnib in various human tumor xenograft models. This data can serve as a reference for designing studies and anticipating the potential efficacy of L-731,734.

Table 1: Efficacy of Lonafarnib (SCH66336) in Human Cancer Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Prostate Cancer | Various | Nude Mice | 60 mg/kg, p.o., twice daily | 31 - 100% | [4] |

| Breast Cancer | MCF-7 | Ovariectomized Nude Mice | 20 mg/kg, p.o., b.i.d. | 56% | [5] |

| Breast Cancer | MCF-7 | Ovariectomized Nude Mice | 40 mg/kg, p.o., b.i.d. | 110% (regression) | [5] |

| Breast Cancer | MCF-7 | Ovariectomized Nude Mice | 60 mg/kg, p.o., b.i.d. | 125% (regression) | [5] |

| Breast Cancer | MDA-435 | Nude Mice | Not specified | Tumor Regression (in combination with docetaxel) | [6] |

Table 2: Efficacy of Tipifarnib (R115777) in Human Cancer Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |

| Breast Cancer | MCF-7 | Nude Mice | Not specified | Significant tumor growth inhibition | [7] |

| Multiple Myeloma | RPMI8226/S | SCID-hu Mice | Not specified | Enhanced tumor growth inhibition with paclitaxel | [8] |

| Ovarian Cancer | SKOV3 | Nude Mice | 50 mg/kg | ~40% | [1] |

| Breast Cancer | MCF-7/HER2-18 | Nude Mice | Not specified | ~85% | [1] |

| Glioblastoma | T4105 | Athymic Nude Mice | 50 mg/kg, twice daily | Significant reduction in tumor growth (in combination) | [9] |

| Head and Neck Squamous Cell Carcinoma | Various (HRAS mutant) | Nude Mice | Not specified | Tumor stasis or regression | [10][11] |

Signaling Pathway

The primary target of L-731,734 is farnesyltransferase, which plays a crucial role in the Ras signaling pathway. Inhibition of this enzyme disrupts the downstream cascade that is often hyperactivated in cancer.

Experimental Protocols

This section provides a detailed protocol for a xenograft mouse model study to evaluate the anti-tumor efficacy of L-731,734. This protocol is adapted from established methodologies for studying farnesyltransferase inhibitors in vivo.

I. Cell Culture and Preparation

-

Cell Line Maintenance:

-

Culture the chosen human cancer cell line (e.g., MCF-7, RPMI8226/S) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Routinely passage cells to maintain exponential growth.

-

-

Cell Harvesting and Preparation for Implantation:

-

When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

II. Xenograft Tumor Implantation

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before any procedures.

-

-

Subcutaneous Tumor Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the injection site on the flank of the mouse.

-

Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

III. Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare L-731,734 in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). Based on data from related compounds, a starting dose could be in the range of 20-60 mg/kg administered once or twice daily.

-

Administer L-731,734 or the vehicle control to the respective groups according to the planned schedule (e.g., daily for 21 days).

-

IV. Efficacy Evaluation and Data Analysis

-

Data Collection:

-

Continue to measure tumor volumes and body weights throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each measurement time point.

-

Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.

-

Experimental Workflow

The following diagram illustrates the key steps in a typical xenograft mouse model experiment to evaluate the efficacy of L-731,734.

References

- 1. Effect of a farnesyl transferase inhibitor (R115777) on ductal carcinoma in situ of the breast in a human xenograft model and on breast and ovarian cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl transferase inhibitors induce extended remissions in transgenic mice with mature B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]